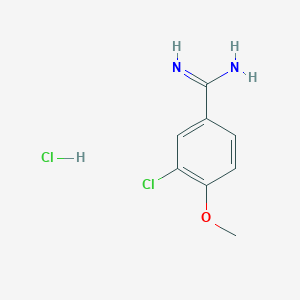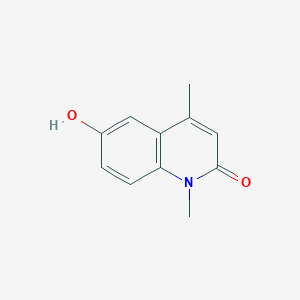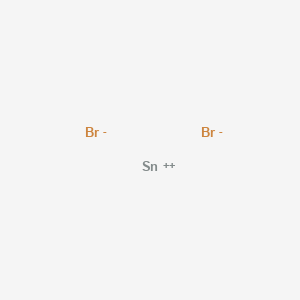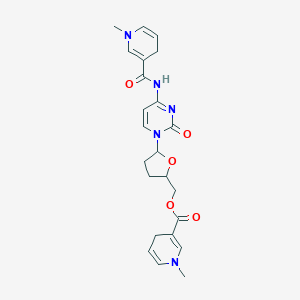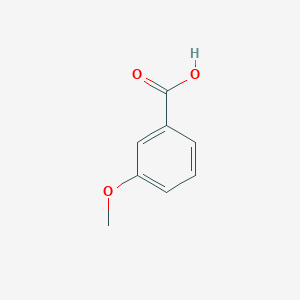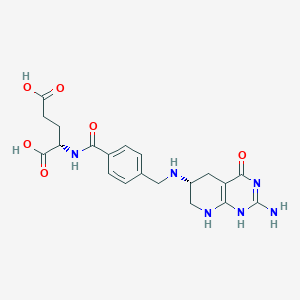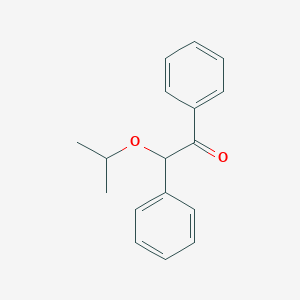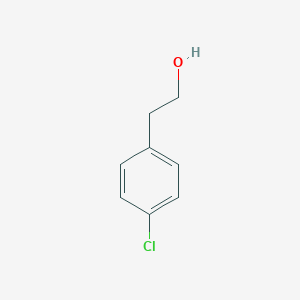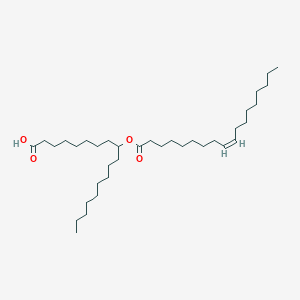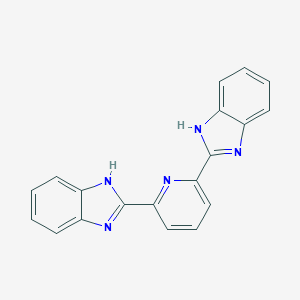![molecular formula C20H24N6O10S4 B160555 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate CAS No. 134102-27-5](/img/structure/B160555.png)
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS-461 involves multiple steps, starting with the preparation of the core cephalosporin structure. The process typically includes the following steps :
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of the thiazole ring: This involves the incorporation of a thiazole moiety into the cephalosporin core.
Functional group modifications: Various functional groups are introduced to enhance the antibacterial activity and stability of the compound.
Industrial Production Methods
Industrial production of CS-461 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
CS-461 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.
Reduction: This involves the gain of electrons or the removal of oxygen, resulting in the reduction of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
CS-461 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their mechanisms of action.
Biology: Employed in research on bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mechanism of Action
CS-461 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar mechanism of action.
Ceftriaxone: Known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Cefuroxime: Effective against a wide range of bacterial infections.
Uniqueness of CS-461
CS-461 is unique due to its potent antibacterial activity and low acute toxicity in animal models. It has shown effectiveness against a variety of bacteria, including resistant strains, making it a valuable compound in the fight against bacterial infections .
Properties
CAS No. |
134102-27-5 |
|---|---|
Molecular Formula |
C20H24N6O10S4 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C20H22N6O6S3.H2O4S/c1-9-12(3-4-27)35-8-25(9)5-10-6-33-18-14(17(29)26(18)15(10)19(30)31)23-16(28)13(24-32-2)11-7-34-20(21)22-11;1-5(2,3)4/h7-8,14,18,27H,3-6H2,1-2H3,(H3-,21,22,23,28,30,31);(H2,1,2,3,4)/b24-13+;/t14-,18-;/m1./s1 |
InChI Key |
WNNXOUAREUXOEN-CZFAVYDOSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CCO.OS(=O)(=O)[O-] |
Isomeric SMILES |
CC1=C(SC=[N+]1CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CCO.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CCO.OS(=O)(=O)[O-] |
Synonyms |
7-(2-(2-aminothiazol-4-yl)-2--methoxyiminoacetamido)-3-(5-(2-hydroxyethyl)-4-methylthiazoliomethyl)-3-cephem-4-carboxylate sulfate CS 461 CS-461 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
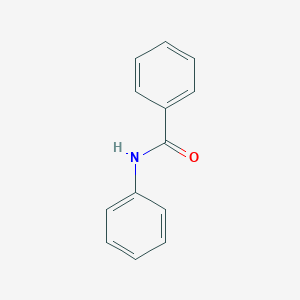
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
